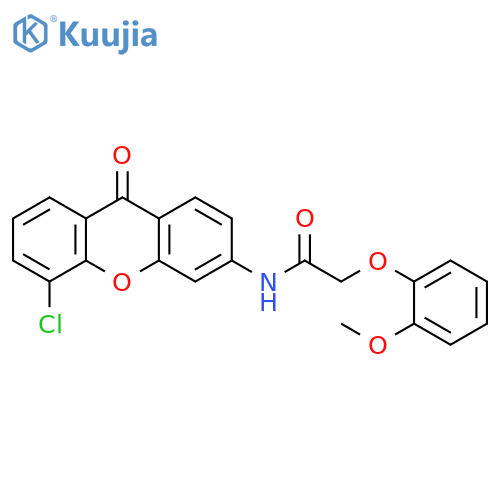

Cas no 886152-07-4 (N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)

886152-07-4 structure

商品名:N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

CAS番号:886152-07-4

MF:C22H16ClNO5

メガワット:409.819145202637

CID:6467303

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

- N-(5-chloro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

- Acetamide, N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)-

-

- インチ: 1S/C22H16ClNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25)

- InChIKey: FKEGQVJDNBKESO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2OC3=C(C(=O)C=2C=C1)C=CC=C3Cl)(=O)COC1=CC=CC=C1OC

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3227-1742-40mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3227-1742-25mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 25mg |

$109.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-2mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 2mg |

$59.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-4mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 4mg |

$66.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-2μmol |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 2μmol |

$57.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-30mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 30mg |

$119.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-10mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 10mg |

$79.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-20μmol |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 20μmol |

$79.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-3mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 3mg |

$63.0 | 2023-08-08 | |

| Life Chemicals | F3227-1742-20mg |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide |

886152-07-4 | 90%+ | 20mg |

$99.0 | 2023-08-08 |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

886152-07-4 (N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬